8-AEA-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate is an analogue of the natural signal molecule cyclic adenosine monophosphate. In this compound, the hydrogen in position 8 of the heterocyclic nucleobase is substituted by ethylene diamine . This modification allows it to be used in various scientific applications, particularly in affinity chromatography.
Preparation Methods
8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate is synthesized by substituting the hydrogen in position 8 of the adenine nucleobase with ethylene diamine . This compound can be immobilized on agarose gel for use in affinity chromatography . The synthesis and distribution of this compound are protected by patents .
Chemical Reactions Analysis
8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including substitution reactions where the free aliphatic amino group can be linked to various activated structures such as fluorescent dyes or other labels . This compound is also used in affinity chromatography of cyclic adenosine monophosphate and cyclic guanosine monophosphate-dependent protein kinases and phosphodiesterases .
Scientific Research Applications
8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate is widely used in scientific research. Its primary application is as a ligand for affinity chromatography of cyclic nucleotide-dependent protein kinases and phosphodiesterases . This compound is also used in the immobilization and conjugation with dyes for various biochemical assays . Additionally, it is employed in the purification of cyclic guanosine monophosphate receptors .
Mechanism of Action
The mechanism of action of 8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate involves its role as an analogue of cyclic adenosine monophosphate. This compound can bind to cyclic adenosine monophosphate-dependent protein kinases and phosphodiesterases, thereby influencing the cyclic adenosine monophosphate signaling pathway . The free aliphatic amino group allows it to form various activated structures, enhancing its utility in biochemical assays .
Comparison with Similar Compounds
8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphate is unique due to its substitution at position 8 of the adenine nucleobase with ethylene diamine . Similar compounds include 8-(2-Aminoethylamino)adenosine-3’,5’-cyclic monophosphorothioate, which is used for similar applications in affinity chromatography . The primary difference lies in the specific modifications and their resulting effects on binding affinity and stability.
Properties
IUPAC Name |
6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.